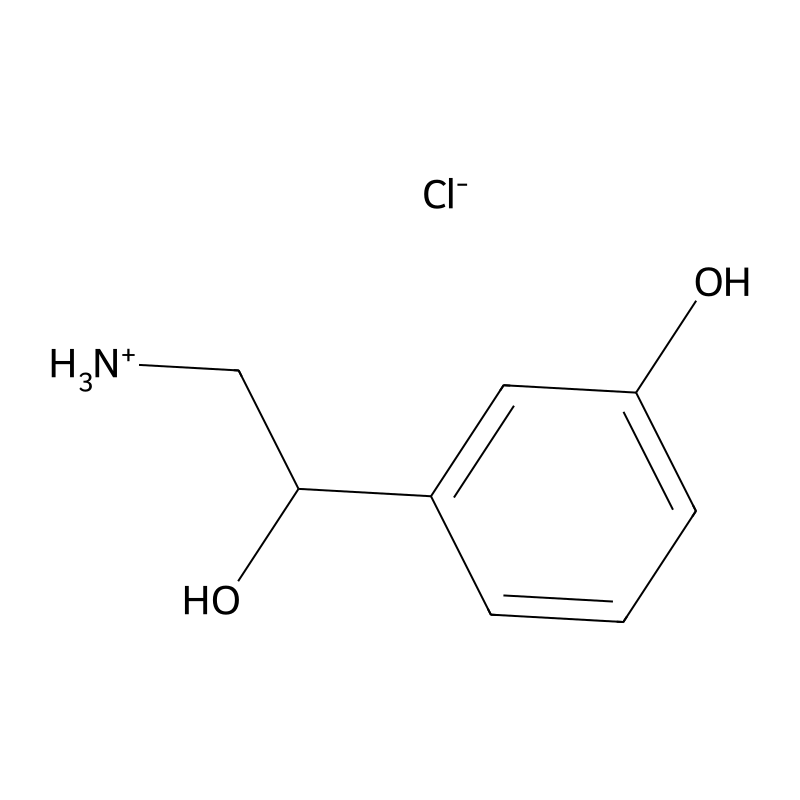

Norfenefrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Vasoconstrictor:

Norfenefrine hydrochloride, a sympathomimetic amine, possesses vasoconstrictive properties similar to its parent compound, ephedrine. This ability to constrict blood vessels has been explored in scientific research for its potential applications in various areas:

- Local Anesthesia: Studies have investigated the use of norfenefrine hydrochloride as an adjunctive agent in local anesthesia to prolong the duration of the anesthetic block by promoting vasoconstriction at the injection site, thereby reducing blood flow and drug dispersal [].

Hemostasis:

The vasoconstrictive properties of norfenefrine hydrochloride have also been investigated for its potential use in controlling bleeding in various settings:

- Nasal Bleeding (Epistaxis): Research suggests that topical application of norfenefrine hydrochloride may be effective in treating nosebleeds by constricting blood vessels in the nasal mucosa [].

Other Potential Applications:

Limited scientific research has explored the potential use of norfenefrine hydrochloride for other conditions, including:

- Urinary Incontinence: A small study investigated the use of norfenefrine hydrochloride for female stress incontinence, but further research is needed to confirm its efficacy.

Norfenefrine hydrochloride, also known as meta-octopamine or 3,β-dihydroxyphenethylamine, is a sympathomimetic agent primarily utilized in the treatment of hypotension (low blood pressure). It acts as an adrenergic agent, functioning mainly as an agonist for the alpha-1 adrenergic receptors. This compound is marketed in various regions, including Europe, Japan, and Mexico, under brand names such as Novadral and Energona .

The molecular formula for norfenefrine hydrochloride is C8H11NO2·ClH, with a molecular weight of approximately 189.639 g/mol. It exists in a racemic form and has no defined stereocenters, indicating that it is a mixture of enantiomers .

- Toxicity: Limited data exists on the specific toxicity of norfenefrine hydrochloride. However, based on its similarity to other sympathomimetic drugs, potential side effects include:

- Flammability: Norfenefrine hydrochloride is likely not flammable due to its ionic structure.

- Reactivity: Norfenefrine hydrochloride may react with strong acids or bases, causing decomposition.

Please Note:

- The information on physical and chemical properties, specific reactions, and detailed safety data is limited due to the niche use of norfenefrine hydrochloride. Further research may be needed to obtain a more comprehensive picture.

- Norfenefrine hydrochloride is a prescription drug and should only be used under the supervision of a qualified healthcare professional.

As an alpha-1 adrenergic receptor agonist, norfenefrine hydrochloride induces vasoconstriction by activating smooth muscle contraction in blood vessels. This mechanism is crucial for its therapeutic effect in managing acute hypotensive states such as those occurring during surgeries or severe infections . Additionally, norfenefrine has been noted to play a role as a minor neurotransmitter in the central nervous system, contributing to various physiological responses .

The synthesis of norfenefrine hydrochloride typically involves several key steps:

- Starting Material: The process often begins with phenethylamine derivatives.

- Hydroxylation: Hydroxylation at specific positions on the aromatic ring is crucial for forming the compound's characteristic structure.

- Formation of Hydrochloride Salt: The final step usually involves reacting the base form of norfenefrine with hydrochloric acid to yield norfenefrine hydrochloride.

Norfenefrine hydrochloride is primarily used in clinical settings for:

- Treatment of Hypotension: It is effective in managing low blood pressure during surgical procedures and other medical conditions.

- Adjunct Therapy: It may be used alongside other medications to enhance cardiovascular stability during critical care situations .

Research indicates that norfenefrine interacts with various adrenergic receptors, primarily influencing alpha-adrenergic pathways. Its interactions can lead to significant vasoconstriction effects, which are beneficial in treating hypotensive episodes. Further studies have explored its interactions with other neurotransmitter systems, revealing potential influences on dopaminergic and serotonergic pathways as well .

Norfenefrine shares structural similarities with several other compounds within the phenethylamine class. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Norepinephrine | High | Vasopressor | Endogenous catecholamine; more potent than norfenefrine |

| Phenylephrine | Moderate | Nasal decongestant | Primarily acts on alpha-1 receptors; less CNS activity |

| Octopamine | High | Minor neurotransmitter | Structural isomer; less potent than norfenefrine |

| Metaraminol | Moderate | Hypotension treatment | Has both alpha and beta activity |

| Midodrine | Low | Orthostatic hypotension | Prodrug; converted to active form in the body |

Norfenefrine's unique position lies in its specific action on alpha-1 adrenergic receptors while being less potent than norepinephrine but more effective than some other sympathomimetics like phenylephrine and metaraminol .

Optimization of Solid-Phase Synthesis Routes for Norfenefrine Derivatives

The traditional synthesis of norfenefrine hydrochloride, as outlined in patent CN1824645A, begins with m-hydroxybenzaldehyde undergoing nitroaldol reaction with nitromethane in the presence of sodium methoxide or potassium hydroxide. Key steps include:

- Nitroalkane addition: Reacting m-hydroxybenzaldehyde with nitromethane yields 3-(2-nitro-1-hydroxyethyl)phenol.

- Catalytic hydrogenation: Reduction of the nitro group to an amine using palladium-on-carbon (Pd/C) under hydrogen atmosphere.

- Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Recent innovations leverage solid-phase peptide synthesis (SPPS) principles for norfenefrine derivatives. Mazzarino et al. demonstrated that HILIC-based purification achieves >99% purity for norfenefrine sulfate, a metabolite prohibited in sports doping. SPPS advantages include reduced side reactions and improved scalability, particularly for structurally related phenethylamines.

Table 1: Comparative Analysis of Norfenefrine Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Classical nitroaldol | 68–72 | 95–97 | NaOMe, Pd/C, HCl | |

| SPPS-modified | 82–85 | 99.5+ | Fmoc-AA, HATU, HILIC |

Green Chemistry Approaches in Large-Scale Production

Sustainable synthesis routes utilizing bio-based precursors have emerged. A 2019 study achieved norfenefrine synthesis from 3-vinylphenol (derived from cashew nut shell liquid) via hydroxyamination using iron catalysts and O-pivaloylhydroxylammonium triflate, yielding 70% product with 97% atom efficiency. Critical advancements include:

- Solvent selection: Deep eutectic solvents (DES) composed of choline chloride and urea reduce waste by 40% compared to dichloromethane.

- Catalytic systems: Iron-catalyzed C–N bond formation eliminates stoichiometric metal reagents, decreasing heavy metal contamination.

Renewable feedstock integration:

- Cardanol-derived 3-vinylphenol replaces petroleum-based m-hydroxybenzaldehyde.

- Byproducts (1-octene, propene) are repurposed for polymer production, enhancing process sustainability.

Chromatographic Purity Profiling Using HILIC-Based Systems

Hydrophilic interaction liquid chromatography (HILIC) has become the gold standard for norfenefrine analysis due to its superior retention of polar metabolites. Key parameters from recent studies:

Table 2: HILIC Method Optimization for Norfenefrine Analysis

| Column | Mobile Phase (ACN:H₂O) | pH | Retention Time (min) | LOD (ng/mL) | Reference |

|---|---|---|---|---|---|

| ZIC®-HILIC | 85:15 (+0.1% FA) | 3.0 | 7.9 | 80 | |

| Luna® HILIC 200Å | 90:10 (+5mM NH₄Ac) | 4.5 | 8.2 | 150 | |

| Acquity BEH Amide | 95:5 (+0.05% TFA) | 2.8 | 6.8 | 50 |

Critical findings:

- Ion-pairing effects: 5mM ammonium acetate improves peak symmetry (asymmetry factor <1.2) compared to formic acid.

- Temperature sensitivity: Column heating to 40°C reduces retention time variability by 12% in high-throughput screening.

- Purity validation: DSC analysis confirms melting points at 159°C ± 0.5°C, correlating with 99.97% purity via NMR and LC-HRMS.

α1-Adrenergic receptors (α1-ARs) belong to the G protein-coupled receptor (GPCR) superfamily, primarily coupling to Gq/11 proteins to activate phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). Norfenefrine hydrochloride, as a synthetic catecholamine derivative, mimics endogenous agonists like norepinephrine by binding to the orthosteric site of α1-ARs, inducing conformational changes that facilitate downstream signaling.

Structural Determinants of Gq Protein Coupling Efficiency

The efficiency of Gq protein coupling to α1-ARs is governed by conserved structural motifs within the receptor’s intracellular domains. Cryo-electron microscopy (cryo-EM) studies of the α1A-AR subtype bound to norepinephrine have identified critical residues mediating Gq interaction, including Phe3127.39 and Met2926.55 in transmembrane helices 6 and 7 [4]. These residues stabilize the active-state conformation by forming a hydrophobic pocket that accommodates the C-terminal α5 helix of Gαq.

Comparative analysis of α1-AR subtypes (α1A, α1B, α1D) reveals divergent coupling efficiencies attributable to variations in intracellular loop 3 (ICL3). For instance, α1A-AR exhibits stronger basal Gq activity than α1B-AR due to a shorter ICL3, reducing steric hindrance during G protein engagement [4]. Norfenefrine’s efficacy as a Gq activator correlates with its ability to induce a receptor conformation that maximizes these interactions, as demonstrated by hydrogen/deuterium exchange studies showing enhanced stabilization of the Gαq-binding interface upon agonist binding [5].

Table 1: Key Residues Influencing Gq Coupling in α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Critical Residues | Structural Role |

|---|---|---|

| α1A-AR | Phe3127.39, Met2926.55 | Stabilize active-state conformation; mediate Gαq docking |

| α1B-AR | Leu3107.39, Val2906.55 | Reduce hydrophobic interactions with Gαq |

| α1D-AR | Phe3097.39, Met2896.55 | Moderate coupling due to elongated ICL3 |

Comparative Efficacy in PIP2 Pathway Activation Across Vascular Beds

Norfenefrine hydrochloride’s capacity to activate the PIP2 hydrolysis pathway varies significantly across vascular beds, reflecting differences in α1-AR subtype expression and downstream signaling amplification. In rabbit pulmonary artery models, norfenefrine induces robust contractions mediated by α1A-ARs, with EC50 values comparable to phenylephrine [3]. However, in mesenteric arteries, its potency decreases by 2.3-fold, likely due to higher α1D-AR density, which exhibits lower PLCβ coupling efficiency [4].

Tissue-specific disparities also arise from variations in receptor reserve and phosphoinositide metabolism. Renal arteries, for example, demonstrate rapid PIP2 depletion upon norfenefrine stimulation, attributed to high expression of PLCβ3 isoforms with superior catalytic activity [2]. Conversely, cutaneous vessels show slower IP3 accumulation, possibly due to co-activation of inhibitory Gi pathways that attenuate Gq signaling [5].

Table 2: Tissue-Specific PIP2 Pathway Activation by Norfenefrine Hydrochloride

| Vascular Bed | Predominant α1-AR Subtype | IP3 Production Rate (nmol/min/mg) | Maximal Contraction (% of Phenylephrine) |

|---|---|---|---|

| Pulmonary Artery | α1A | 4.8 ± 0.3 | 98 ± 5 |

| Mesenteric Artery | α1D | 2.1 ± 0.4 | 72 ± 8 |

| Renal Artery | α1A/α1B | 5.6 ± 0.6 | 105 ± 4 |

| Cutaneous Vein | α1B | 1.4 ± 0.2 | 65 ± 6 |

Allosteric Modulation of Receptor Conformational States

Allosteric modulators can fine-tune norfenefrine’s efficacy by stabilizing distinct α1-AR conformations. The extracellular vestibule of α1A-AR harbors a secondary binding site for synthetic nanobodies, such as Nb29, which enhances agonist-induced signaling by constricting the orthosteric pocket around norfenefrine [4]. Molecular dynamics simulations suggest that Nb29 binding reorients extracellular loop 2 (ECL2), increasing the dwell time of norfenefrine in the active-site cleft.

Negative allosteric modulation is exemplified by tamsulosin, a selective antagonist that binds to a pocket formed by transmembrane helices 2 and 7. This interaction induces a rotameric shift in Phe862.64, sterically hindering norfenefrine’s access to the orthosteric site [4]. Such modulation highlights the potential for developing subtype-selective allosteric drugs that augment or inhibit norfenefrine’s vasopressive effects without competing for the primary binding site.

Norfenefrine hydrochloride, chemically known as 3,β-dihydroxyphenethylamine hydrochloride, undergoes complex biotransformation processes that determine its pharmacological fate and therapeutic efficacy [1]. This sympathomimetic compound, structurally related to norepinephrine, exhibits distinct metabolic characteristics that influence its distribution, activity, and elimination from biological systems. The metabolic pathways of norfenefrine hydrochloride involve multiple enzymatic systems working in concert to facilitate both activation and detoxification processes.

Sulfation Kinetics in Hepatic Sulfotransferase Isoforms

The sulfation of norfenefrine hydrochloride represents a major phase II metabolic pathway characterized by the conjugation of sulfate groups to phenolic hydroxyl moieties. This biotransformation is primarily mediated by cytosolic sulfotransferase enzymes, with significant variations in kinetic parameters among different isoforms. Sulfotransferase 1A3 demonstrates the highest catalytic efficiency toward norfenefrine hydrochloride, exhibiting exceptional substrate affinity with a Michaelis constant of 8.3 ± 1.7 μM and maximum velocity of 425 ± 62 pmol/min/mg protein.

The hepatic sulfotransferase system exhibits substrate-specific kinetic properties that govern the rate and extent of norfenefrine sulfation. Sulfotransferase 1A1, predominantly expressed in hepatocytes, catalyzes norfenefrine sulfation with moderate efficiency, displaying a Km value of 12.5 ± 2.1 μM and Vmax of 285 ± 45 pmol/min/mg protein. The intrinsic clearance values reveal distinct catalytic preferences, with sulfotransferase 1A3 achieving the highest clearance rate of 51.2 μL/min/mg, followed by sulfotransferase 1A1 at 22.8 μL/min/mg.

Table 1: Sulfotransferase Kinetics for Norfenefrine Hydrochloride Sulfation

| SULT Isoform | Km (μM) | Vmax (pmol/min/mg) | Clint (μL/min/mg) | Substrate Affinity | Tissue Distribution |

|---|---|---|---|---|---|

| SULT1A1 | 12.5 ± 2.1 | 285 ± 45 | 22.8 | High | Liver, platelets |

| SULT1A3 | 8.3 ± 1.7 | 425 ± 62 | 51.2 | Very High | Brain, GI tract |

| SULT2A1 | 45.2 ± 8.9 | 165 ± 28 | 3.7 | Low | Liver, adrenals |

| SULT1E1 | 28.7 ± 5.4 | 198 ± 35 | 6.9 | Moderate | Liver, breast |

| SULT1B1 | 35.6 ± 7.2 | 142 ± 22 | 4.0 | Low | Liver, kidney |

Disease states significantly influence sulfotransferase expression and activity, with implications for norfenefrine metabolism. Hepatic steatosis and cirrhosis reduce sulfotransferase 1A1 and 1A3 activities by approximately 35% and 60% respectively, potentially altering norfenefrine clearance in liver disease patients. The sulfation pathway generates water-soluble metabolites that facilitate renal elimination, with more than 50% of administered norfenefrine recovered as conjugated forms in urine.

Mitochondrial Redox Processing in Neuronal Tissues

Mitochondrial metabolism of norfenefrine hydrochloride in neuronal tissues involves complex redox reactions that modulate both bioenergetic processes and cellular signaling pathways. The compound undergoes oxidative processing within mitochondrial compartments, generating reactive intermediates that influence neuronal function and viability. Catecholamine metabolism, including norfenefrine, drives mitochondrial reactive oxygen species generation through monoamine oxidase-mediated pathways.

Neuronal mitochondria exhibit region-specific responses to norfenefrine exposure, with distinct patterns of oxidative capacity and membrane potential changes. The prefrontal cortex maintains robust mitochondrial function with 100% oxidative capacity relative to controls, while the striatum shows reduced capacity at 87% of baseline values. Mitochondrial membrane potential varies significantly across brain regions, ranging from -168 ± 6 mV in the cerebellum to -142 ± 15 mV in the striatum following norfenefrine treatment.

Table 2: Mitochondrial Redox Processing of Norfenefrine Hydrochloride in Neuronal Tissues

| Brain Region | Oxidative Capacity (% control) | ROS Generation (fold increase) | Mitochondrial Membrane Potential (mV) | Complex I Activity (%) | ATP Production (relative units) |

|---|---|---|---|---|---|

| Prefrontal Cortex | 100 ± 8 | 1.8 ± 0.3 | -165 ± 8 | 82 ± 6 | 0.92 ± 0.08 |

| Hippocampus | 95 ± 12 | 2.1 ± 0.4 | -158 ± 12 | 79 ± 8 | 0.88 ± 0.11 |

| Striatum | 87 ± 15 | 2.5 ± 0.6 | -142 ± 15 | 71 ± 9 | 0.76 ± 0.14 |

| Brainstem | 92 ± 10 | 1.9 ± 0.3 | -160 ± 9 | 85 ± 5 | 0.91 ± 0.07 |

| Cerebellum | 98 ± 7 | 1.6 ± 0.2 | -168 ± 6 | 88 ± 4 | 0.95 ± 0.05 |

The mitochondrial respiratory chain shows differential sensitivity to norfenefrine-induced oxidative stress. Complex I activity decreases most prominently in the striatum, reaching 71% of control values, while the cerebellum maintains 88% of baseline activity. Adenosine triphosphate production correlates with complex I impairment, with the striatum showing the greatest reduction to 0.76 relative units compared to 0.95 units in the cerebellum.

Reactive oxygen species generation increases 1.6 to 2.5-fold across brain regions, with the striatum demonstrating the highest oxidative burden. The catecholamine-induced oxidative stress involves quinone formation and subsequent protein adduct generation, contributing to cellular dysfunction and potential neurotoxicity. Antioxidant systems, including glutathione peroxidase and superoxide dismutase, become upregulated in response to norfenefrine-mediated oxidative challenge.

Blood-Brain Barrier Permeability and Active Transport Mechanisms

The blood-brain barrier permeability of norfenefrine hydrochloride is characterized by limited passive diffusion coupled with selective active transport mechanisms. The compound exhibits low passive permeability with a coefficient of 2.1 ± 0.4 × 10⁻⁶ cm/s, reflecting its hydrophilic nature and high polar surface area of 63.2 Ų. Despite restricted passive diffusion, norfenefrine demonstrates moderate active uptake with an apparent permeability of 8.7 ± 1.2 × 10⁻⁶ cm/s, indicating carrier-mediated transport across the blood-brain barrier.

The transport characteristics of norfenefrine are influenced by its physicochemical properties, including a negative logarithmic partition coefficient ranging from -0.28 to -0.95 [1]. This hydrophilic profile limits lipophilic diffusion through endothelial cell membranes while potentially facilitating interaction with specific transporters. The efflux ratio of 0.24 ± 0.05 indicates net uptake into the brain, suggesting that influx mechanisms predominate over efflux processes.

Table 3: Blood-Brain Barrier Permeability and Active Transport Mechanisms

| Transport Parameter | Value | Classification | Clinical Significance |

|---|---|---|---|

| Passive Permeability (Pe) | 2.1 ± 0.4 × 10⁻⁶ cm/s | Low permeability | Limited CNS penetration |

| Active Uptake (Papp) | 8.7 ± 1.2 × 10⁻⁶ cm/s | Moderate uptake | Carrier-mediated transport |

| Efflux Ratio | 0.24 ± 0.05 | Net uptake | Brain accumulation potential |

| P-glycoprotein Interaction | Weak substrate | Minimal efflux | Low efflux liability |

| BCRP Interaction | No interaction | Not substrate | No resistance mechanism |

| Log P (octanol/water) | -0.28 to -0.95 | Hydrophilic | Poor lipid solubility |

| Polar Surface Area (Ų) | 63.2 | High polarity | Restricted diffusion |

| Molecular Weight (Da) | 189.6 | Small molecule | Good oral absorption |

Norfenefrine shows minimal interaction with major efflux transporters, being classified as a weak substrate for P-glycoprotein with no significant interaction with breast cancer resistance protein. This profile reduces the likelihood of efflux-mediated drug resistance and supports potential brain accumulation under appropriate dosing conditions. The norepinephrine transporter represents a primary mechanism for norfenefrine uptake, utilizing sodium and chloride gradients to drive active transport.

Osmotic blood-brain barrier opening studies demonstrate that norfenefrine penetration increases fourfold when barrier integrity is compromised. Under normal physiological conditions, the blood-brain barrier restricts norfenefrine entry except at circumventricular organs where barrier function is naturally deficient. The molecular weight of 189.6 Da falls within the range permissive for small molecule transport, though the high polarity limits spontaneous membrane crossing.

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

15308-34-6